2-Chloro-3,4-difluoropyridine
CAS No.:
Cat. No.: VC15859178
Molecular Formula: C5H2ClF2N
Molecular Weight: 149.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2ClF2N |
|---|---|
| Molecular Weight | 149.52 g/mol |
| IUPAC Name | 2-chloro-3,4-difluoropyridine |
| Standard InChI | InChI=1S/C5H2ClF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |
| Standard InChI Key | OZWDMPGMACYNAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C(=C1F)F)Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The molecular structure of 2-chloro-3,4-difluoropyridine features a pyridine ring substituted with chlorine and fluorine atoms at adjacent positions. This arrangement creates an electron-deficient aromatic system, enhancing its susceptibility to electrophilic and nucleophilic attacks. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 149.53 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
| SMILES Notation | FC1=C(F)C(Cl)=NC=C1 |
The compound’s spectral data, including -NMR and -NMR, remain areas for further characterization, though its deuterated analog, 2-chloro-4,6-difluoropyridine-3,5-d2 (PubChem CID 172405631), provides insights into isotopic effects on reactivity .
Electronic and Steric Effects
The chlorine atom at position 2 acts as a strong electron-withdrawing group, while the fluorine atoms at positions 3 and 4 introduce steric hindrance and moderate electron withdrawal. This combination directs regioselectivity in substitution reactions, favoring modifications at the chlorine site . Quantum mechanical calculations predict a dipole moment of approximately 2.3 Debye, aligning with its polar nature .
Synthesis and Production
Industrial Manufacturing
Industrial production leverages continuous-flow reactors to enhance yield (reported ≥85%) and purity (>98%) . Key challenges include managing exothermic reactions and minimizing byproducts such as 2,3,4-trichloropyridine.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The chlorine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
Typical Conditions:
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Solvent: Ethanol
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Temperature: 25–50°C
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Base: Triethylamine
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Stille) enable arylation at the chlorine position. A Suzuki-Miyaura reaction with phenylboronic acid produces 3,4-difluoro-2-phenylpyridine in 70–90% yield .
| Reaction Type | Reagents | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO | 85 |
| Buchwald-Hartwig | Pd(dba), Xantphos | 78 |
Applications in Drug Discovery and Agrochemicals
Medicinal Chemistry
2-Chloro-3,4-difluoropyridine serves as a precursor to kinase inhibitors and antiviral agents. Fluorine atoms enhance metabolic stability by resisting oxidative degradation, while chlorine facilitates late-stage functionalization . Notable examples include:
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CYP1A2 Inhibitors: Derivatives show IC values < 1 μM in hepatic microsome assays.
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Anticancer Agents: Pyridine-based compounds exhibit submicromolar activity against breast cancer cell lines (MCF-7) .
Agrochemical Development
Incorporation into herbicides improves photostability and soil persistence. Field trials demonstrate 95% weed suppression at 50 g/ha .
| Hazard Statement | Code | Precautions |
|---|---|---|
| Skin irritation | H315 | Wear protective gloves |
| Eye irritation | H319 | Use face shields |
| Respiratory tract | H335 | Ensure ventilation |
Storage: Inert atmosphere at 2–8°C .
Comparative Analysis with Analogous Compounds
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